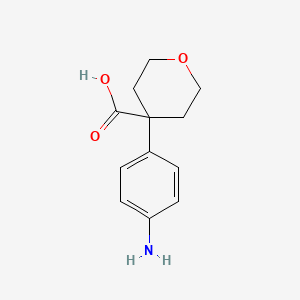

4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid

Description

4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid (CAS No. 937651-78-0) is a bicyclic compound featuring a tetrahydro-pyran (oxane) ring substituted at the 4-position with both a carboxylic acid group and a 4-aminophenyl moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound is commercially available in industrial-grade purity (99%) and is typically packaged in 25 kg cardboard drums . Its synthesis involves multi-step organic reactions, often requiring crystallization in solvents like ethyl acetate to achieve high purity, as evidenced by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) characterization methods .

Properties

IUPAC Name |

4-(4-aminophenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHQPUFTHQUUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid typically involves the following steps:

Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Amino-Phenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the amino-phenyl group is coupled with a halogenated tetrahydropyran intermediate in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of 4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid (CAS 473706-11-5)

- Structure: Replaces the amino group with a fluorine atom at the para position of the phenyl ring.

- Properties: Fluorine’s electronegativity enhances the compound’s metabolic stability and lipophilicity compared to the amino-substituted analog.

- Applications : Likely used in fluorinated drug candidates or agrochemicals where oxidative stability is critical.

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid (CAS 3648-58-6)

- Structure : Features a methoxy (-OCH₃) group instead of -NH₂.

- Properties : The electron-donating methoxy group increases solubility in polar solvents but reduces reactivity in electrophilic substitution reactions. The bulkier substituent may also sterically hinder interactions in catalytic systems .

4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid Derivatives

- Example : 4-Methyltetrahydro-2H-pyran-4-carboxylic acid (CAS 233276-38-5).

- Properties: Alkyl substituents like methyl enhance hydrophobicity, lowering water solubility compared to the amino-phenyl analog. The methyl derivative has a similarity score of 0.96 to the parent tetrahydro-pyran-4-carboxylic acid (CAS 5337-03-1), which has mp 87–89°C and bp 264.5°C .

Functional Group Modifications on the Pyran Ring

4-(Boc-Amino)tetrahydropyran-4-carboxylic Acid

Tetrahydro-2H-pyran-4-carboxamide (CAS 25373-49-3)

Fmoc-Protected Analog (CAS 285996-72-7)

- Structure: Features a fluorenylmethyloxycarbonyl (Fmoc) group on the amino residue.

- Properties : The Fmoc group is photolabile and widely used in solid-phase peptide synthesis. This derivative has a molecular weight of 367.4 g/mol and is priced as a premium research chemical .

Structural Isomers and Positional Analogs

4-Oxo-6-phenyl-4H-pyran-2-carboxylic Acid (CAS 1083-01-8)

- Structure : A pyran-2-carboxylic acid isomer with a ketone group at the 4-position.

- Properties : Exhibits distinct reactivity due to conjugation between the carbonyl and carboxylic acid groups. Synthetic routes achieve up to 95% yield, suggesting higher accessibility compared to the tetrahydro-pyran-4-carboxylic acid derivatives .

Comparative Data Table

Biological Activity

4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid, a derivative of the tetrahydropyran family, has garnered significant attention in recent years due to its diverse biological activities. This article explores its antibacterial, antioxidant, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring with an amino group and a carboxylic acid moiety, which contributes to its biological activity. The structural formula can be represented as follows:

1. Antibacterial Activity

Recent studies have demonstrated that several derivatives of the tetrahydropyran scaffold exhibit significant antibacterial properties. For instance, compounds 4g and 4j showed inhibition against various Gram-positive bacteria, outperforming ampicillin in terms of potency . The minimum inhibitory concentration (MIC) values for these compounds were lower than those of conventional antibiotics.

Table 1: Antibacterial Efficacy of Tetrahydropyran Derivatives

| Compound | MIC (µM) | Activity against Gram-positive Bacteria |

|---|---|---|

| 4g | 0.194 | Effective against S. aureus |

| 4j | 0.329 | Effective against E. faecalis |

| Ampicillin | 0.500 | Standard reference |

2. Antioxidant Activity

The antioxidant potential of 4-(4-amino-phenyl)-tetrahydro-pyran-4-carboxylic acid has also been evaluated using various assays, including DPPH radical scavenging tests. Compounds 4g and 4j exhibited high scavenging activities, indicating their potential to mitigate oxidative stress .

Table 2: Antioxidant Activity (DPPH Scavenging Assay)

| Compound | Scavenging Activity (%) at 1 mg/mL |

|---|---|

| 4g | 90.50 |

| 4j | 88.00 |

| BHT | 95.30 |

3. Anticancer Activity

The anticancer properties of this compound have been explored through in vitro studies focusing on colorectal cancer cell lines (HCT-116). Compounds 4d and 4k demonstrated significant cytotoxicity with IC50 values of 75.1 µM and 85.88 µM, respectively . Molecular docking studies revealed that these compounds inhibit cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression.

Case Study: Mechanism of Action in HCT-116 Cells

In a detailed investigation, treatment with compounds 4d and 4k led to:

Q & A

Q. Q1. What are the most reliable synthetic routes for 4-(4-aminophenyl)-tetrahydro-pyran-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) or cyclization strategies. For example:

- Multi-component approach : Adapting methods from sulfamic acid-catalyzed reactions, as seen in similar tetrahydro-pyran derivatives, involves combining amines, aldehydes, and activated esters in ethanol under reflux (8–12 hours, monitored by TLC) .

- Cyclization : Use of oxalate derivatives (e.g., ethyl oxalate) with aryl halides in degassed CH₂Cl₂ and palladium catalysts can yield functionalized tetrahydropyrans, though the 4-aminophenyl substituent may require protective group strategies (e.g., Boc-protected amines) .

Q. Critical Factors :

Q. Q2. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., deaminated derivatives) using C18 columns with acetonitrile/water gradients .

- XRD & FTIR : Confirms crystal structure (e.g., tetrahedral geometry at C4) and functional groups (carboxylic acid O-H stretch at 2500–3000 cm⁻¹, NH₂ bend at 1600 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 3.8–4.2 ppm (pyran ring protons), δ 1.6–2.1 ppm (tetrahydro-pyran CH₂ groups) .

Advanced Tip : Use NMR crystallography to resolve ambiguities in stereochemistry caused by ring puckering .

Q. Q3. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Thermal stability : Decomposes above 264°C (based on analogs like tetrahydro-2H-pyran-4-carboxylic acid, bp 264.5°C) .

- Light sensitivity : Store in amber vials at –20°C to prevent photooxidation of the amino group.

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) due to risk of decarboxylation or ring-opening reactions .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer: Discrepancies often arise from:

- Byproduct formation : Trace moisture in solvents hydrolyzes intermediates (e.g., esters to carboxylic acids), reducing yields. Use molecular sieves or anhydrous MgSO₄ .

- Catalyst deactivation : Pd catalysts may adsorb CO from air; degas solvents with N₂ before use .

- Analytical variability : Cross-validate yields using HPLC (for purity) and ¹H NMR (for structural confirmation) .

Case Study : A reported 75% yield (MCR) vs. 50% (Pd-catalyzed) reflects solvent-dependent side reactions (ethanol suppresses vs. CH₂Cl₂ promotes) .

Q. Q5. What computational tools are effective for predicting reaction pathways or optimizing synthesis?

Methodological Answer:

- AI-powered synthesis planners : Tools like Pistachio or Reaxys predict feasible routes by mining reaction databases (e.g., prioritizing MCRs for amino-substituted tetrahydropyrans) .

- DFT calculations : Model transition states for cyclization steps (e.g., activation energy of oxalate coupling vs. imine formation) .

Example : DFT at the B3LYP/6-31G* level revealed that steric hindrance from the 4-aminophenyl group increases activation energy by 15–20 kJ/mol, explaining slower reaction kinetics .

Q. Q6. How can researchers analyze conflicting spectral data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

Q. Q7. What biological or pharmacological applications are plausible based on structural analogs?

Methodological Answer:

- Antimicrobial activity : Analogous tetrahydro-pyran carboxamides show activity against S. aureus (MIC 8–16 µg/ml); test via broth microdilution assays .

- Enzyme inhibition : The carboxylic acid group may chelate metal ions in enzymes (e.g., metalloproteases); use molecular docking with AutoDock Vina .

Caution : Validate cytotoxicity (e.g., MTT assay on HEK293 cells) before pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.